molecular formula C10H14BrFN2 B3366486 4-Bromo-N1-(tert-butyl)-5-fluorobenzene-1,2-diamine CAS No. 1375068-67-9

4-Bromo-N1-(tert-butyl)-5-fluorobenzene-1,2-diamine

Cat. No.: B3366486
CAS No.: 1375068-67-9
M. Wt: 261.13 g/mol
InChI Key: QJXPXBUBILPUBD-UHFFFAOYSA-N
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Description

4-Bromo-N1-(tert-butyl)-5-fluorobenzene-1,2-diamine is an organic compound with the molecular formula C10H15BrFN2. It is a derivative of benzene, substituted with bromine, fluorine, and tert-butyl groups, making it a compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N1-(tert-butyl)-5-fluorobenzene-1,2-diamine typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N1-(tert-butyl)-5-fluorobenzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include n-butyllithium, tert-butyllithium, and various catalysts. The reactions are typically carried out in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) at controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzene derivatives, while coupling reactions can produce complex organic molecules .

Scientific Research Applications

4-Bromo-N1-(tert-butyl)-5-fluorobenzene-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-N1-(tert-butyl)-5-fluorobenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The bromine, fluorine, and tert-butyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-tert-butylbenzene: Similar in structure but lacks the fluorine and diamine groups.

    4-tert-Butylphenylboronic acid: Contains a boronic acid group instead of bromine and fluorine.

    1-Bromo-3,5-di-tert-butylbenzene: Contains additional tert-butyl groups

Uniqueness

4-Bromo-N1-(tert-butyl)-5-fluorobenzene-1,2-diamine is unique due to the presence of both bromine and fluorine atoms along with the tert-butyl group, which imparts distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

4-bromo-1-N-tert-butyl-5-fluorobenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrFN2/c1-10(2,3)14-9-5-7(12)6(11)4-8(9)13/h4-5,14H,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXPXBUBILPUBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=CC(=C(C=C1N)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601185857
Record name 1,2-Benzenediamine, 4-bromo-N1-(1,1-dimethylethyl)-5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601185857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375068-67-9
Record name 1,2-Benzenediamine, 4-bromo-N1-(1,1-dimethylethyl)-5-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375068-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzenediamine, 4-bromo-N1-(1,1-dimethylethyl)-5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601185857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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